Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactivity of the compound, including its reactions with various reagents and under different conditions .Physical And Chemical Properties Analysis
This would involve studying properties such as solubility, melting point, boiling point, and stability .Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, due to its complex structure, has applications in various chemical synthesis processes. For instance, Iwanami et al. (1964) explored the hydrolysis of compounds with similar structures, noting the potential for these compounds to undergo transformation into pyruvic acid and carbon dioxide (Iwanami, Y., Kenjo, Y., Nishibe, K., Kajiura, M., & Isoyama, S., 1964). Another study by Narayana et al. (2006) on ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound with a similar structure, demonstrated its potential in creating antimicrobial and anti-inflammatory agents (Narayana, B., Ashalatha, B. V., Raj, K. K. V., & Kumari, N., 2006).
Crystal Structure Analysis
The detailed study of crystal structures of related compounds aids in understanding the chemical and physical properties of similar substances. Vasu et al. (2004) investigated the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, noting its intramolecular and intermolecular hydrogen bonding patterns, which are crucial for understanding the stability and reactivity of these compounds (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-11-7-8-12-16(9-11)29-20(18(12)21(27)28-2)24-17(25)10-15-19(26)23-14-6-4-3-5-13(14)22-15/h3-6,11,15,22H,7-10H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDXDFQANSHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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